Biphalin

Descripción general

Descripción

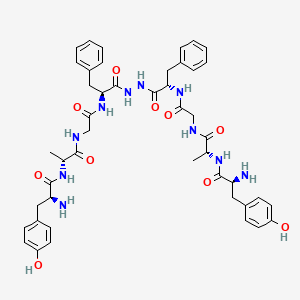

Biphalin es un péptido endógeno dimérico de encefalina compuesto por dos tetrapéptidos derivados de las encefalinas, conectados "cola con cola" mediante un puente de hidrazida . Fue diseñado y sintetizado en 1982 por Andrzej W. Lipkowski como un péptido analgésico . This compound tiene una alta afinidad por los receptores opioides μ y δ, lo que lo convierte en un potente agonista opioide .

Métodos De Preparación

Biphalin se sintetiza utilizando la síntesis de péptidos en fase de solución, ya que su estructura química no permite la síntesis de péptidos en fase sólida . La síntesis implica el acoplamiento de dos fragmentos de tetrapéptidos (Tyr-D-Ala-Gly-Phe-) unidos cola con cola mediante un puente de hidrazida . El proceso incluye la selección de grupos protectores para los grupos funcionales de los aminoácidos, su desprotección y la formación del enlace peptídico utilizando diversos reactivos de acoplamiento como los reactivos basados en carbodiimidas (por ejemplo, DCC o DIC) con aditivos como HOBt / HOAt u Oxyma .

Análisis De Reacciones Químicas

Biphalin experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen reactivos basados en carbodiimidas para la formación de enlaces peptídicos . Los principales productos formados a partir de estas reacciones son análogos de this compound con selectividad μ / δ modificada y mayor potencia .

Aplicaciones Científicas De Investigación

Analgesic Properties

Biphalin is recognized for its remarkable analgesic efficacy. Research indicates that it is approximately 1000 times more potent than morphine when administered intrathecally, and displays a seven-fold greater potency than etorphine when given intracerebroventricularly in animal models . Its effectiveness spans across various pain types including:

- Acute Pain : this compound has demonstrated significant analgesic effects in acute pain models.

- Neuropathic Pain : Studies indicate that this compound can alleviate symptoms associated with neuropathic pain by modulating pronociceptive mediators .

- Chronic Pain : Its long-lasting effects make it a candidate for chronic pain management without the typical side effects associated with traditional opioids .

Neuroprotective Effects

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative conditions. Research has shown that this compound can reduce neurodegeneration in brain tissues following ischemia, evidenced by decreased markers of cell death and inflammation . Key findings include:

- Reduction of Inflammatory Markers : this compound administration has been linked to decreased levels of pro-inflammatory cytokines and neurotoxic mediators in microglial cells, suggesting a role in mitigating neuroinflammation .

- Cell Viability : In vitro studies indicate that this compound enhances cell survival under stress conditions, which is crucial for protecting neuronal health during pathological states .

Antiviral and Antiproliferative Effects

Emerging research suggests that this compound may also possess antiviral and antiproliferative properties. Its interaction with opioid receptors could influence immune responses, potentially making it useful in managing viral infections or cancer-related pain:

- Antiviral Activity : Preliminary studies indicate that this compound may enhance immune responses against certain viral pathogens .

- Cancer Pain Management : Due to its enhanced local analgesic activity, this compound is being explored as a potential treatment for cancer-related pain, providing relief while minimizing systemic side effects .

Immunomodulatory Role

This compound has been identified as an immunomodulatory agent that can influence various physiological functions beyond pain relief:

- Regulation of Immune Responses : It appears to modulate the activity of immune cells, potentially improving outcomes in inflammatory diseases .

- Wound Healing : There are indications that this compound may promote wound healing through its effects on immune modulation and tissue repair mechanisms .

Safety Profile and Side Effects

One of the most significant advantages of this compound over traditional opioids is its favorable safety profile. Research indicates that this compound does not produce the same level of dependency or tolerance commonly associated with opioid use, making it a promising candidate for long-term pain management strategies .

Case Studies and Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mecanismo De Acción

Biphalin ejerce sus efectos uniéndose a los receptores opioides μ y δ, que están muy extendidos en el sistema nervioso central y los tejidos periféricos . La presencia de dos farmacoforos distintos confiere a this compound una alta afinidad por estos receptores, lo que lleva a su potente actividad analgésica . El mecanismo de acción implica la modulación de las vías de señalización del dolor y la regulación de otras funciones fisiológicas .

Comparación Con Compuestos Similares

Biphalin es único debido a su estructura dimérica y su alta afinidad por los receptores opioides μ y δ . Compuestos similares incluyen las encefalinas, que son péptidos opioides endógenos, y otros análogos de this compound con estructuras modificadas . Estos análogos a menudo implican modificaciones en el puente de hidrazida o en los residuos de fenilalanina en las posiciones 4,4' .

Actividad Biológica

Biphalin is a dimeric enkephalin analog known for its potent biological activities, particularly as an opioid receptor agonist. This compound has garnered attention in various fields of research, including pain management, neuroprotection, and potential therapeutic applications in neuropathic pain and wound healing. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical models, and potential therapeutic implications.

This compound is composed of two enkephalin units linked by a hydrazine bond, enhancing its binding affinity for opioid receptors. It exhibits high affinity for both μ-opioid receptors (MOR) and δ-opioid receptors (DOR), with binding affinities in the low nanomolar range. The structure-activity relationship (SAR) studies indicate that modifications to this compound can significantly influence its potency and selectivity at these receptors .

Key Binding Affinities

| Compound | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) |

|---|---|---|

| This compound | 0.72 | 1.1 |

| Met-enkephalin | 90 | N/A |

| D-Ala2-Met-enkephalinamide | 11.7 | N/A |

Efficacy in Pain Models

Research has demonstrated this compound's effectiveness in alleviating pain symptoms, particularly in models of neuropathic pain. In a study involving chronic constriction injury (CCI) of the sciatic nerve in rats, this compound administration resulted in a significant reduction in neuropathy symptoms by modulating pro-nociceptive mediators released from activated microglia .

Case Study: Neuropathic Pain Reduction

- Model Used : Chronic Constriction Injury (CCI) in rats

- Dosage : Intrathecal injections of this compound

- Outcome : Significant reduction in pain-related behaviors at day 12 post-injury

- Mechanism : Decreased levels of inflammatory mediators such as IL-1β and TNFα, alongside reduced nitric oxide production.

Neuroprotective Properties

This compound's neuroprotective effects have been attributed to its ability to cross the blood-brain barrier (BBB) effectively. Studies have shown that this compound utilizes carrier-mediated transport mechanisms involving organic anion transporting polypeptides (OATP), enhancing its delivery to the central nervous system .

Neuroprotection in Ischemic Models

In ischemic stroke models, this compound has demonstrated a protective effect on neuronal cells by reducing oxidative stress and inflammation. Its metabolic stability allows for prolonged action within the CNS, making it a candidate for further investigation in neurodegenerative diseases .

Applications Beyond Pain Management

Recent studies have explored this compound's potential in other therapeutic areas:

- Wound Healing : Keratin-biphalin scaffolds have shown promise in accelerating wound healing processes in diabetic mice models, indicating this compound's role in tissue regeneration .

- Antiviral Properties : this compound has been investigated for its antiviral activity, suggesting a broader spectrum of biological effects beyond analgesia .

Propiedades

Número CAS |

83916-01-2 |

|---|---|

Fórmula molecular |

C46H56N10O10 |

Peso molecular |

909.0 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1 |

Clave InChI |

DESSEGDLRYOPTJ-VRANXALZSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

SMILES isomérico |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES canónico |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

83916-01-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(Tyr-Ala-Gly-Phe-NH2)2 (tyrosyl-alanyl-glycyl-phenylalaninamide)dimer biphalin bis(Tyr-Ala-Gly-PheNH2)hydrazide bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide D-ENK D-ENK-O DALA(2) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.